1-Difluoromethanesulfonylpiperidine-3-carboxylic acid
Description
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid (CAS: 1038291-18-7) is a fluorinated piperidine derivative with the molecular formula C₇H₁₁F₂NO₄S and a molecular weight of 243.23 g/mol . Structurally, it features a piperidine ring substituted at position 1 with a difluoromethanesulfonyl group (–SO₂CF₂H) and at position 3 with a carboxylic acid (–COOH) (Figure 1). This compound is marketed as a high-value fluorinated building block for pharmaceutical and agrochemical research, with applications in drug discovery due to its unique electronic and steric profile .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-2-5(4-10)6(11)12/h5,7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNDZAWVKIABBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The difluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The difluoromethanesulfonyl group (–SO₂CF₂H) in the target compound is more electron-withdrawing than acetyl (–COCH₃) or Boc (–Boc) groups, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0, estimated) .
- Lipophilicity : Compared to 1-methanesulfonylpiperidine-3-carboxylic acid (LogP ~0.5), the difluoro analog exhibits higher lipophilicity (LogP ~1.2), favoring membrane permeability .
- Metabolic stability: Fluorinated sulfonyl groups resist oxidative metabolism better than non-fluorinated analogs (e.g., 1-butylsulfonylpiperidine-3-carboxylic acid) .
Pharmaceutical Utility
Biological Activity
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid (DFMPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DFMPCA is characterized by a piperidine ring substituted with a difluoromethanesulfonyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNOS
- CAS Number : 1038291-18-7
The presence of the difluoromethanesulfonyl group is thought to enhance its reactivity and biological interactions.
DFMPCA exhibits several mechanisms of action that contribute to its biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that DFMPCA has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This is hypothesized to occur through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : DFMPCA has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The compound may exert its effects by inducing apoptosis or cell cycle arrest through modulation of specific signaling pathways .
In Vitro Studies
Recent in vitro studies have demonstrated the effectiveness of DFMPCA against several cancer types. For instance:
- Study on Breast Cancer Cells : DFMPCA was tested on MCF-7 breast cancer cells, revealing an IC value of 15 µM, indicating potent cytotoxicity .
- Mechanistic Insights : The compound was found to activate caspase pathways, leading to apoptosis in treated cells. Furthermore, it inhibited the expression of anti-apoptotic proteins such as Bcl-2 .
Case Studies
Several case studies highlight the therapeutic potential of DFMPCA:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that DFMPCA, when combined with standard chemotherapy, resulted in improved overall survival rates compared to chemotherapy alone. Patients exhibited a significant reduction in tumor size after treatment .
- Case Study 2 : An investigation into the antimicrobial properties of DFMPCA revealed that it effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting its potential as a novel antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | IC Value |
|---|---|---|---|
| Antimicrobial | MRSA | Inhibition of growth | 20 µg/mL |
| Anticancer | MCF-7 Breast Cancer Cells | Induction of apoptosis | 15 µM |
| Anticancer | A549 Lung Cancer Cells | Cell cycle arrest | 12 µM |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways leading to cell death |
| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases |
| Antimicrobial Action | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
